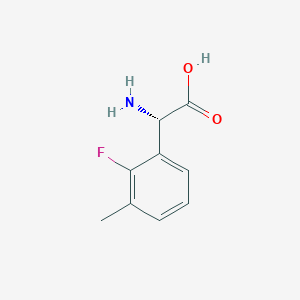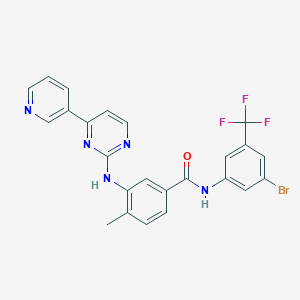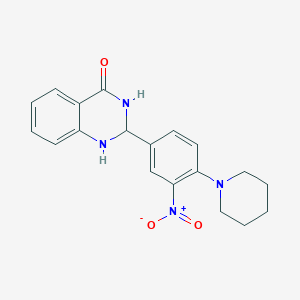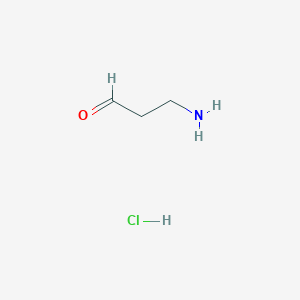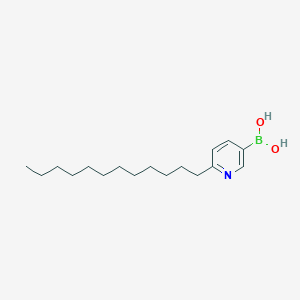
(6-Dodecylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Dodecylpyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dodecyl chain at the 6-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Dodecylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeThis reaction involves the coupling of a halopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(6-Dodecylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Coupled products with various organic groups.
Scientific Research Applications
(6-Dodecylpyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug design and discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Dodecylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with palladium catalysts. This process facilitates the transfer of organic groups from boron to palladium, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridinylboronic acids: Compounds with similar structures but different substituents on the pyridine ring.
Arylboronic acids: Compounds with boronic acid groups attached to aromatic rings.
Uniqueness
(6-Dodecylpyridin-3-yl)boronic acid is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C17H30BNO2 |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
(6-dodecylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C17H30BNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-13-16(15-19-17)18(20)21/h13-15,20-21H,2-12H2,1H3 |
InChI Key |
MEGARSPRVANMJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


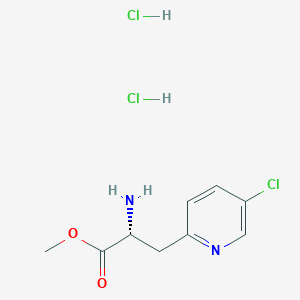
![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
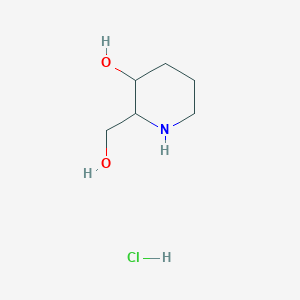
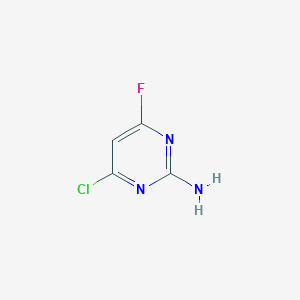
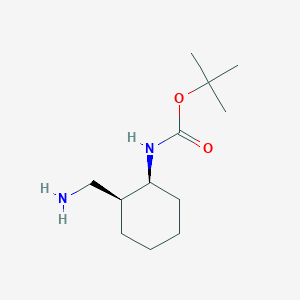
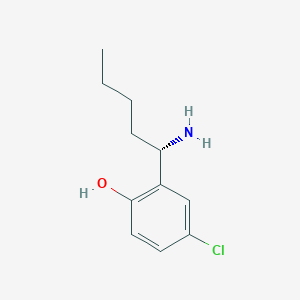
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
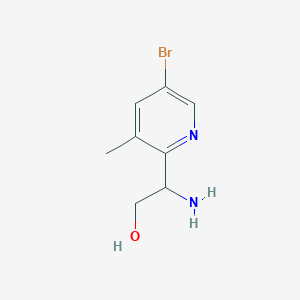
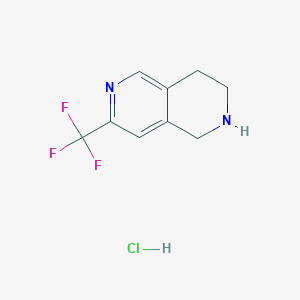
![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
